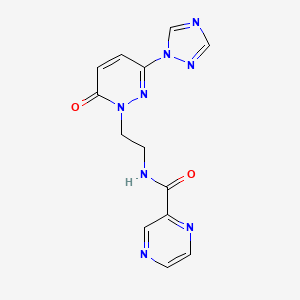

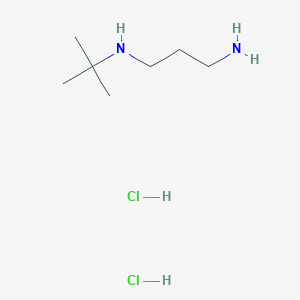

![molecular formula C14H12N4O B2484740 3-(1H-Benzo[d]imidazol-2-yl)-N-hydroxybenzimidamide CAS No. 1217885-87-4](/img/structure/B2484740.png)

3-(1H-Benzo[d]imidazol-2-yl)-N-hydroxybenzimidamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzimidazole is a type of organic compound that is a fusion of benzene and imidazole . It’s a heterocyclic aromatic organic compound that is important in a variety of fields, including medicinal chemistry . Benzimidazole derivatives have been found to exhibit a wide range of biological activities, including antitumor properties .

Synthesis Analysis

Benzimidazole derivatives can be synthesized through various methods. For example, a series of 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives were designed and synthesized as antitumor agents . Another method involves the cyclocondensation between substituted aromatic aldehydes and o-phenylenediamine .Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be analyzed using various spectroscopic methods, including 1H-NMR, 13C-NMR, and HREI-MS .Chemical Reactions Analysis

Benzimidazole derivatives can undergo a variety of chemical reactions. For instance, they can be used as corrosion inhibitors, with their mitigation performance against corrosion being examined through methods like gravimetric weight loss, potentiodynamic polarization (PDP), and electrochemical impedance studies (EIS) .Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be analyzed using various methods. For example, the corrosion mitigation properties of a benzimidazole derivative were examined through gravimetric weight loss, potentiodynamic polarization (PDP), and electrochemical impedance studies (EIS) .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

3-(1H-Benzo[d]imidazol-2-yl)-N-hydroxybenzimidamide and its derivatives are primarily utilized in the synthesis of complex molecular structures, demonstrating their versatility as building blocks in chemical reactions. For instance, it serves as a fundamental component in the synthesis of various derivatives through one-pot, three-component condensation reactions, offering a straightforward approach to obtaining corresponding products in good yields (You et al., 2013). Moreover, its derivatives have been synthesized to investigate their anticancer activities against various cancer cell lines, indicating the potential biomedical applications of these compounds (Li et al., 2014).

Chemical Synthesis Techniques

The chemical also plays a significant role in the development of novel synthesis methods. For example, a multistep approach has been described to construct novel derivatives from commercially available amino acids, amines, and carboxylic acids, showcasing the adaptability of this compound in facilitating the synthesis of complex molecules (Dadiboyena & Nefzi, 2011). Similarly, a one-pot synthesis method has been introduced for derivatives, involving a Pd-catalyzed N-arylation and a Cu-catalyzed C–H functionalization/C–N bond formation process, highlighting innovative approaches in chemical synthesis (Sun et al., 2014).

Applications in Biological Studies

3-(1H-Benzo[d]imidazol-2-yl)-N-hydroxybenzimidamide derivatives have also been explored for their biological activities. These compounds have been evaluated for their potential as inhibitors in biological systems, such as transcription factor NF-κB inhibition, providing insights into their possible therapeutic applications (Boggu et al., 2017). Anthelmintic activity has also been observed in some synthesized derivatives, suggesting their utility in parasitic worm infestations (Kumar & Sahoo, 2014).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(1H-benzimidazol-2-yl)-N'-hydroxybenzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O/c15-13(18-19)9-4-3-5-10(8-9)14-16-11-6-1-2-7-12(11)17-14/h1-8,19H,(H2,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUAYDSHHWYMOJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)C(=NO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)/C(=N/O)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-Benzo[d]imidazol-2-yl)-N-hydroxybenzimidamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

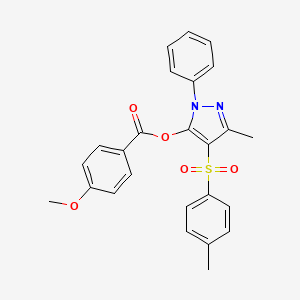

![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2484657.png)

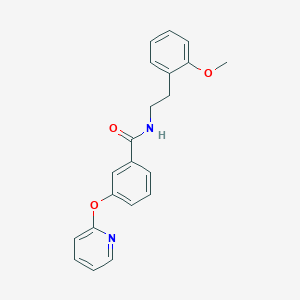

![(2S)-2-[(2-methylbenzoyl)amino]propanoic acid](/img/structure/B2484659.png)

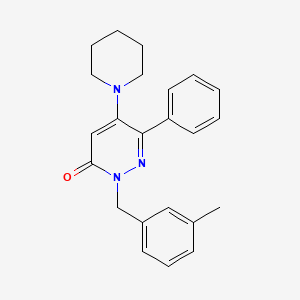

![N-cyclohexyl-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-amine](/img/structure/B2484661.png)

![2-chloro-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2484665.png)

![1-[3-(5-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2484670.png)

![N-[4-(dimethylamino)phenyl]-6-methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2484675.png)

![3-(2-chloro-6-fluorobenzamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2484679.png)

![Tert-butyl 2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2484680.png)